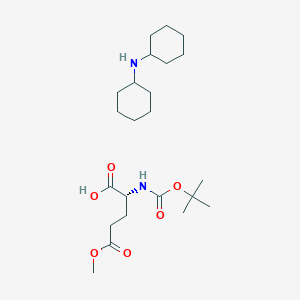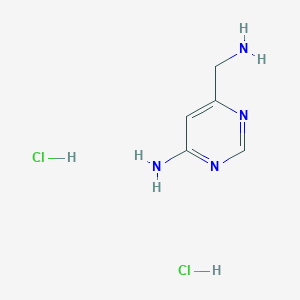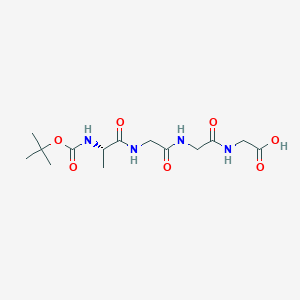
Boc-Ala-Gly-Gly-Gly-OH
Overview
Description
“Boc-Ala-Gly-Gly-Gly-OH” is a peptide that consists of the amino acids alanine (Ala) and glycine (Gly), with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired peptide sequence is formed .
Synthesis Analysis
The synthesis of peptides like “Boc-Ala-Gly-Gly-Gly-OH” involves protecting certain amino and carboxyl groups during the synthesis . Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group involves using dicyclohexylcarbodiimide .Molecular Structure Analysis
The molecular structure of “Boc-Ala-Gly-Gly-Gly-OH” is determined by the sequence of its amino acids and the presence of the Boc protecting group. The ChemSpider ID for a similar compound, “Boc-Gly-OH”, is 70660 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Ala-Gly-Gly-Gly-OH” include the formation of amide bonds between the amino acids . This requires selective acylation of a free amine, deactivation of all extraneous amine functions, and selective activation of the designated carboxyl function .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Ala-Gly-Gly-Gly-OH” would depend on its specific molecular structure. For a similar compound, “Boc-Gly-OH”, the density is 1.2±0.1 g/cm³, boiling point is 315.9±25.0 °C at 760 mmHg, and the molar refractivity is 41.4±0.3 cm³ .Scientific Research Applications
Peptide Synthesis
Boc-Ala-Gly-Gly-Gly-OH: is commonly used in peptide synthesis. The Boc (tert-butoxycarbonyl) group serves as a protective group for amino acids during the synthesis process . This compound can be involved in the esterification reaction to synthesize N-Boc amino acid esters, which are crucial intermediates in peptide chemistry .
Neuroprotective Drug Analogs
The compound plays a role in synthesizing tripeptide analogs such as H-Gly-Pro-Glu-OH, which are studied for their neuroprotective properties . These analogs can potentially lead to the development of new drugs that protect nerve cells against damage from diseases like Alzheimer’s or Parkinson’s.
Organic Synthesis Promoter
Boc-Ala-Gly-Gly-Gly-OH: can act as a promoter in organic synthesis reactions. For example, it can be used for the allylation of hydrazones and isatin, which are important reactions in the synthesis of various organic compounds .
Green Chemistry Applications
In the context of green chemistry, this compound is significant due to its role in environmentally conscious in-water peptide synthesis. The Boc strategy is suitable for industrial chemistry and green chemistry because it generates only gases as by-products during the deprotection step of the Boc group .
Solid-Phase Peptide Synthesis
The compound is utilized in solid-phase peptide synthesis (SPPS), a method used to produce peptides in a controlled and step-wise fashion. SPPS is a standard technique in biochemistry and pharmacology for creating peptides with specific sequences .
Liquid-Phase Peptide Synthesis
Similarly, Boc-Ala-Gly-Gly-Gly-OH is used in liquid-phase peptide synthesis. This method is an alternative to SPPS and is particularly useful when synthesizing long or complex peptides that are difficult to produce on a solid support .
Mechanism of Action
Mode of Action
The mode of action of Boc-Ala-Gly-Gly-Gly-OH involves its interaction with its targets. The compound is a protected peptide, which means it has protective groups (in this case, Boc or tert-butoxycarbonyl) that prevent it from reacting with other compounds or being degraded during peptide synthesis . These protective groups can be removed under appropriate conditions to allow the peptide to interact with its targets .
Action Environment
The action, efficacy, and stability of Boc-Ala-Gly-Gly-Gly-OH can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by the recommended storage conditions . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including pH and the presence of other biomolecules.
properties
IUPAC Name |
2-[[2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O7/c1-8(18-13(24)25-14(2,3)4)12(23)17-6-10(20)15-5-9(19)16-7-11(21)22/h8H,5-7H2,1-4H3,(H,15,20)(H,16,19)(H,17,23)(H,18,24)(H,21,22)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPIMPNNGSBUKU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ala-Gly-Gly-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




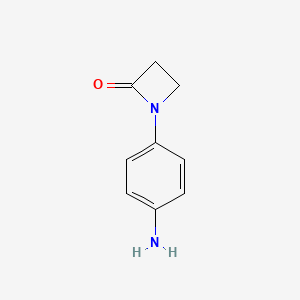

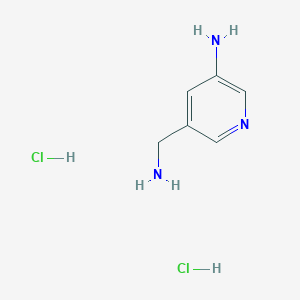
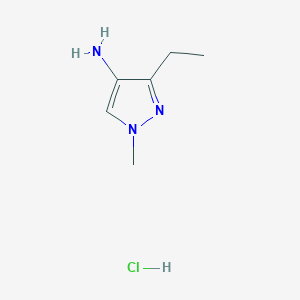
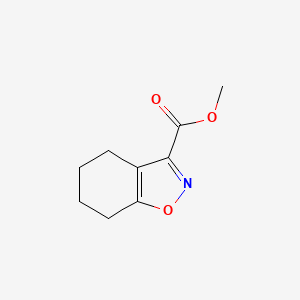
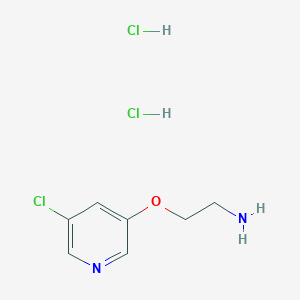
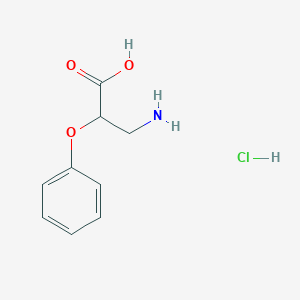
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)
![Bicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1381114.png)
![Tert-butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1381115.png)
![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1381116.png)
